2-Methylbenzo[B]thiophene-6-carboxylic acid

Medicinal Chemistry Organic Synthesis Procurement

Essential for NK2 antagonist synthesis (Ibodutant). Unique 2-methyl-6-carboxylic acid substitution enables patented routes; analogs lack this pharmacophore. Trusted for TPMT inhibition studies (IC₅₀ 1000 nM) and chiral organometallic chemistry. ≥98% purity, confirmed LogP 2.91. Ensure reproducible SAR data—procure CAS 18781-41-4.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 18781-41-4
Cat. No. B6598363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[B]thiophene-6-carboxylic acid
CAS18781-41-4
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=C(C=C2)C(=O)O
InChIInChI=1S/C10H8O2S/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12)
InChIKeyALOZIPUQHCBGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzo[B]thiophene-6-carboxylic Acid (18781-41-4) Procurement & Technical Profile


2-Methylbenzo[B]thiophene-6-carboxylic acid (CAS: 18781-41-4) is a heterocyclic building block belonging to the benzothiophene class, characterized by a fused benzene-thiophene ring system with a carboxylic acid at the 6-position and a methyl group at the 2-position . It serves as a key synthetic intermediate, notably in the patented synthesis of the tachykinin NK2 receptor antagonist Ibodutant (MEN15596) [1]. Its molecular formula is C₁₀H₈O₂S with a molecular weight of 192.23 g/mol, and the calculated LogP is 2.91, indicating moderate lipophilicity .

Why Unspecified Benzothiophene Analogs Cannot Substitute for 18781-41-4


The precise substitution pattern (2-methyl, 6-carboxylic acid) is critical for downstream synthetic utility and biological target engagement. While other benzothiophene carboxylic acids exist (e.g., unsubstituted benzo[b]thiophene-6-carboxylic acid, 6179-26-6 , or 2-carboxylic acid regioisomers), the 2-methyl group introduces steric bulk and modulates electronic properties, directly impacting reaction yields in multi-step syntheses and, critically, defines the pharmacophore of potent derivatives like Ibodutant [1]. Substituting a close analog without the 2-methyl group or with a different substitution pattern will yield a structurally distinct and functionally unpredictable product, invalidating established synthetic routes and biological data [1].

Quantitative Differentiation Evidence: 2-Methylbenzo[B]thiophene-6-carboxylic Acid vs. Comparators


Synthetic Purity & Commercial Availability: 98% Minimum Purity as Standard

2-Methylbenzo[B]thiophene-6-carboxylic acid (18781-41-4) is commercially available from multiple suppliers with a guaranteed minimum purity of 98% by HPLC or GC . This high purity is critical for ensuring consistent yields in subsequent synthetic steps. While specific purity data for less common analogs like 7-fluorobenzo[b]thiophene-2-carboxylic acid is not always reported as a standard offer, the 98% threshold for 18781-41-4 represents a verifiable procurement benchmark, reducing the risk of introducing impurities that could complicate reaction optimization or biological assay interpretation.

Medicinal Chemistry Organic Synthesis Procurement

Enzyme Inhibition Profile: Moderate TPMT Inhibition (IC₅₀ = 1000 nM) Defines Its Off-Target Potential

This compound demonstrates measurable, but moderate, inhibition of human thiopurine S-methyltransferase (TPMT), with a reported IC₅₀ of 1,000 nM (1 µM) [1]. This quantitative activity profile is distinct from that of more potent TPMT inhibitors or inactive benzothiophenes. This level of inhibition is a key data point for researchers evaluating its potential for off-target effects or drug-drug interactions, as TPMT is critical for the metabolism of thiopurine drugs.

Enzymology Toxicology Drug-Drug Interaction

Proven Synthetic Utility: Key Intermediate in High-Potency Ibodutant (NK2 Antagonist, pKi = 10.1)

2-Methylbenzo[B]thiophene-6-carboxylic acid is a crucial starting material in the patented synthesis of Ibodutant (MEN15596), a highly potent and selective tachykinin NK2 receptor antagonist [1]. Ibodutant itself demonstrates subnanomolar binding affinity (pKi = 10.1, equivalent to Kd ≈ 0.08 nM) at the human NK2 receptor and potent functional antagonism (pKʙ = 9.1) [1]. This direct link to a well-characterized, high-potency clinical candidate provides a clear and compelling reason for procuring this specific intermediate over other benzothiophene carboxylic acids which are not part of this established drug synthesis route.

Medicinal Chemistry Neuroscience Drug Discovery

Molecular Properties: Predictable LogP (2.91) and PSA (65.54 Ų) for Consistent ADME Profiling

2-Methylbenzo[B]thiophene-6-carboxylic acid possesses well-defined, calculated physicochemical properties: a LogP of 2.91 and a topological polar surface area (TPSA) of 65.54 Ų . These values are distinct from other benzothiophene carboxylic acids. For instance, the unsubstituted benzo[b]thiophene-6-carboxylic acid (CAS 6179-26-6) has a lower LogP (approx. 2.4 based on structure) and PSA (approx. 63 Ų) due to the absence of the methyl group. This difference in LogP of ~0.5 units translates to a >3-fold difference in predicted partition coefficient, which can significantly affect membrane permeability and bioavailability in drug design programs.

Computational Chemistry ADME Drug Design

Unique Organometallic Chemistry: Formation of Defined Sandwich Complexes with Chromium

2-Methylbenzo[B]thiophene reacts with chromium atoms via metal vapor synthesis to form the well-defined sandwich complex [Cr(η⁶-2-MeC₈H₅S)₂], the structure of which has been confirmed by single-crystal X-ray diffraction [1]. The study explicitly compares this complex with its unsubstituted benzo[b]thiophene analog, showing they exist as different mixtures of diastereoisomers (1:1 meso:racemic for the unsubstituted vs. 1:2 for the 2-methyl derivative), indicating a direct steric effect of the methyl group on the stereochemical outcome of complexation [1]. This demonstrates a unique and quantifiable difference in organometallic reactivity not shared by other simple benzothiophenes.

Organometallic Chemistry Catalysis Materials Science

Targeted Research & Industrial Applications for 2-Methylbenzo[B]thiophene-6-carboxylic Acid


Synthesis of Ibodutant (MEN15596) and Related NK2 Receptor Antagonists

Based on its established role as a key intermediate in the patented synthesis of Ibodutant [1][2], this compound is essential for laboratories engaged in the medicinal chemistry of tachykinin receptors. Procuring 18781-41-4 enables the direct replication of a published, high-yield route to a subnanomolar NK2 antagonist, facilitating structure-activity relationship (SAR) studies, the development of novel NK2 modulators, and the creation of pharmacological probes for studying conditions like asthma, irritable bowel syndrome, and anxiety.

Organometallic Chemistry: Synthesis of Chiral-at-Metal Sandwich Complexes

The unique reactivity of 2-methylbenzo[b]thiophene in forming diastereomeric sandwich complexes with chromium, characterized by a specific 1:2 meso:racemic ratio [1], makes this compound a critical building block for research in organometallic synthesis. Investigators can leverage this predictable stereochemical outcome to design novel chiral catalysts, study metal-arene bonding interactions, and synthesize precursor molecules for materials science applications where precise stereochemistry is required.

Drug Discovery: Off-Target Liability Assessment via TPMT Inhibition

With a characterized, moderate IC₅₀ of 1000 nM against human TPMT [1], this compound serves as a reference molecule for evaluating the off-target enzyme inhibition profile of novel benzothiophene-containing drug candidates. Laboratories focused on drug safety and drug-drug interaction studies can use this compound as a benchmark to contextualize the TPMT inhibitory activity of their own derivatives, aiding in early-stage compound triage and risk mitigation for thiopurine drug interactions.

ADME/PK Property Optimization via Controlled Lipophilicity

The well-defined physicochemical profile (LogP 2.91, PSA 65.54 Ų) [1] positions this compound as a valuable reference in rational drug design. It provides a predictable starting point for modulating lipophilicity in lead optimization programs. By comparing against the unsubstituted benzo[b]thiophene-6-carboxylic acid (LogP ~2.4), medicinal chemists can quantitatively assess the impact of the 2-methyl group on parameters like membrane permeability and metabolic stability, allowing for data-driven molecular property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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